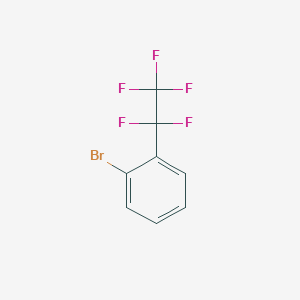

1-Bromo-2-pentafluoroethyl-benzene

Descripción

1-Bromo-2-pentafluoroethyl-benzene is a brominated aromatic compound featuring a pentafluoroethyl (–C₂F₅) substituent at the ortho position relative to the bromine atom. The pentafluoroethyl group is highly electronegative and sterically demanding, significantly altering the compound’s reactivity, physical properties, and applications compared to simpler bromobenzenes. Such derivatives are critical intermediates in pharmaceuticals, agrochemicals, and materials science, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) where substituent effects dictate reaction efficiency .

Propiedades

IUPAC Name |

1-bromo-2-(1,1,2,2,2-pentafluoroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF5/c9-6-4-2-1-3-5(6)7(10,11)8(12,13)14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLKGHFZDSFJNBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C(F)(F)F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674195 | |

| Record name | 1-Bromo-2-(pentafluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112754-17-3 | |

| Record name | 1-Bromo-2-(pentafluoroethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of 1-Bromo-2-pentafluoroethyl-benzene typically involves the bromination of 2-pentafluoroethyl-benzene. This reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually catalyzed by a Lewis acid like aluminum chloride (AlCl3) or ferric bromide (FeBr3) to facilitate the substitution of the hydrogen atom on the benzene ring with a bromine atom .

Análisis De Reacciones Químicas

1-Bromo-2-pentafluoroethyl-benzene undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Aplicaciones Científicas De Investigación

1-Bromo-2-pentafluoroethyl-benzene has several applications in scientific research, particularly in the fields of chemistry and material science. It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of fluorinated aromatic compounds . Additionally, it is employed in the development of pharmaceuticals and agrochemicals due to its unique chemical properties .

Mecanismo De Acción

The mechanism of action of 1-Bromo-2-pentafluoroethyl-benzene involves its ability to undergo electrophilic aromatic substitution reactions. The bromine atom on the benzene ring acts as a leaving group, allowing the compound to participate in various substitution reactions. The pentafluoroethyl group enhances the compound’s reactivity by stabilizing the intermediate carbocation formed during the reaction .

Comparación Con Compuestos Similares

Key Substituents and Their Impacts:

- Fluorinated Groups: 1-Bromo-4-fluoro-2-methylbenzene (CAS 452-63-1): The methyl group introduces mild electron-donating effects, while fluorine exerts electron-withdrawal. This balance moderately activates the ring for electrophilic substitution . 1-Bromo-4,5-difluoro-2-methylbenzene (CAS 875664-38-3): Additional fluorine atoms enhance electron withdrawal, reducing ring reactivity compared to mono-fluoro analogs . Hypothetical 1-Bromo-2-pentafluoroethyl-benzene: The –C₂F₅ group is stronger electron-withdrawing than individual fluorine atoms, leading to pronounced deactivation of the benzene ring. This makes the compound less reactive in electrophilic substitutions but more stable under harsh conditions.

Alkyl Groups :

Oxygen-Containing Substituents :

Physical Properties

*Calculated based on analogous structures.

- Boiling Points : Alkyl-substituted bromobenzenes (e.g., ethyl) exhibit lower boiling points due to weaker intermolecular forces compared to fluorinated derivatives. The pentafluoroethyl group’s high polarity and molecular weight likely result in elevated boiling points.

- Molecular Weight : Fluorine and pentafluoroethyl groups substantially increase molecular weight, influencing density and solubility .

Reactivity in Cross-Coupling Reactions

Suzuki-Miyaura Coupling :

- 1-Bromo-2-(1-methylethenyl)benzene (): The electron-donating ethenyl group facilitates oxidative addition in palladium-catalyzed reactions.

- 1-Bromo-2-pentafluoroethyl-benzene : Strong electron withdrawal by –C₂F₅ may slow oxidative addition but improve stability of intermediates. This trade-off requires optimized catalytic systems .

Nucleophilic Substitution : Fluorinated bromobenzenes (e.g., 2-Bromo-1,3-difluorobenzene) show reduced reactivity in SNAr reactions compared to alkyl-substituted analogs due to decreased ring activation .

Actividad Biológica

1-Bromo-2-pentafluoroethyl-benzene, a halogenated aromatic compound, has garnered attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential biological activities. This article delves into its biological activity, including mechanisms of action, toxicological profiles, and relevant case studies.

Chemical Structure and Properties

1-Bromo-2-pentafluoroethyl-benzene is characterized by the presence of a bromine atom and a pentafluoroethyl group attached to a benzene ring. The molecular formula is with a molecular weight of approximately 285.01 g/mol. The structural formula can be represented as follows:

Biological Activity Overview

The biological activity of 1-Bromo-2-pentafluoroethyl-benzene can be categorized into several key areas:

- Antimicrobial Activity : Studies have indicated that halogenated compounds exhibit varying degrees of antimicrobial properties. The presence of the bromine atom may enhance the compound's ability to disrupt microbial cell membranes, leading to cell death.

- Cytotoxicity : Research has shown that certain halogenated aromatic compounds can induce cytotoxic effects in various cell lines. The mechanism often involves oxidative stress and apoptosis pathways.

- Enzyme Inhibition : Some studies suggest that 1-Bromo-2-pentafluoroethyl-benzene may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes.

The biological mechanisms underlying the activity of 1-Bromo-2-pentafluoroethyl-benzene include:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress by generating ROS, which can damage cellular components such as DNA, proteins, and lipids.

- Interaction with Cellular Targets : It is hypothesized that 1-Bromo-2-pentafluoroethyl-benzene interacts with various cellular targets, including receptors and enzymes, leading to altered signaling pathways.

Toxicological Profile

The toxicological effects of 1-Bromo-2-pentafluoroethyl-benzene are critical for understanding its safety profile:

| Endpoint | Observed Effect | Reference |

|---|---|---|

| Acute Toxicity | Moderate toxicity in rodents | |

| Chronic Exposure | Potential carcinogenic effects | |

| Environmental Impact | Bioaccumulation potential |

Case Studies

Several case studies have investigated the biological effects of 1-Bromo-2-pentafluoroethyl-benzene:

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against various bacterial strains, demonstrating significant inhibition at low concentrations. This suggests potential use in developing new antimicrobial agents.

- Cytotoxic Effects on Cancer Cells : In vitro studies showed that exposure to 1-Bromo-2-pentafluoroethyl-benzene resulted in increased apoptosis in breast cancer cell lines, indicating its potential as a chemotherapeutic agent.

- Metabolic Interactions : Research highlighted that this compound could inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction raises concerns regarding drug-drug interactions when co-administered with other pharmaceuticals.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.